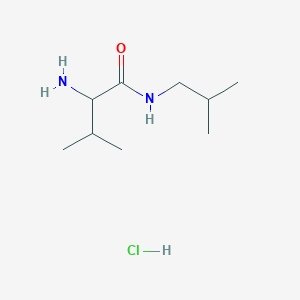

2-Amino-N-isobutyl-3-methylbutanamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Recent research has delved into the synthesis of novel compounds incorporating the valyl moiety, which closely relates to the structure of 2-Amino-N-isobutyl-3-methylbutanamide hydrochloride. For instance, studies have reported on the synthesis, crystal structure, and biological activity screening of novel N-(α-Bromoacyl)-α-amino esters containing valyl moiety. These compounds demonstrated low cytotoxicity and absence of antibacterial and anti-inflammatory activity in tested concentrations, suggesting their potential as prodrugs (Yancheva et al., 2015).

Pharmacological Applications

Investigations into primary amino acid derivatives have uncovered potent anticonvulsant activities. Research indicated that modifications at the N'-benzylamide site of certain amino acid derivatives can significantly affect their pharmacological efficacy, revealing the delicate balance between structural modifications and biological activity (King et al., 2011). Another study defined the structural parameters conferring anticonvulsant activity through site-by-site modification of related compounds, further emphasizing the role of structural diversity in enhancing pharmacological profiles (King et al., 2011).

Bioorganic Studies

Bioorganic research has explored the optimization of 3-Amino-N-adamantyl-3-methylbutanamide derivatives as inhibitors for a specific enzyme, highlighting the ongoing search for novel bioactive compounds with specific inhibitory functions (Lee et al., 2014).

Molecular Biology Applications

In molecular biology, specific isotopic labeling of methyl groups in proteins, facilitated by derivatives of amino acids, has significantly advanced the applicability of solution NMR spectroscopy for structural characterizations. This underlines the importance of such compounds in expanding the toolkit for studying protein structures in detail (Kerfah et al., 2015).

Food Chemistry and Aroma Studies

The field of food chemistry has also benefited from the study of compounds derived from amino acids, particularly in understanding the biosynthesis of flavor compounds in grapes and wine. Research into the biosynthesis of 3-alkyl-2-methoxypyrazines, which are important flavor compounds, involved the incorporation of proposed precursors and intermediates, revealing insights into the metabolic pathways involved in their formation (Lei et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-3-methyl-N-(2-methylpropyl)butanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O.ClH/c1-6(2)5-11-9(12)8(10)7(3)4;/h6-8H,5,10H2,1-4H3,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMPQCWMFHGYEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(C(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201334836 |

Source

|

| Record name | 2-Amino-N-isobutyl-3-methylbutanamide hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236255-08-5 |

Source

|

| Record name | 2-Amino-N-isobutyl-3-methylbutanamide hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

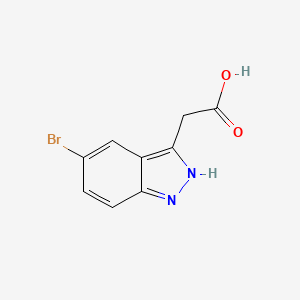

![2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B1288664.png)

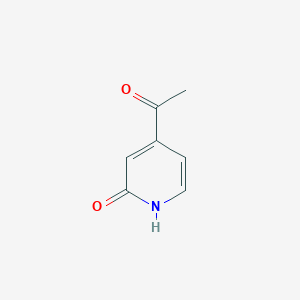

![5-Amino-3-methylbenzo[d]isoxazole](/img/structure/B1288665.png)